(S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one
Description
(S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS: 1401665-37-9) is a chiral small molecule with the molecular formula C₁₇H₂₅N₃O and a molecular weight of 287.41 g/mol . Its structure comprises a pyrrolidine ring substituted at the 3-position with a benzyl-cyclopropyl-amino group and a propan-1-one backbone bearing an amino group. This compound is primarily utilized as a pharmaceutical intermediate, with its rigid cyclopropyl group likely influencing its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13(18)17(21)19-10-9-16(12-19)20(15-7-8-15)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIASLNONSWAZDC-BBRMVZONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₂₉N₃O
- Molecular Weight : 315.46 g/mol
- Key Functional Groups : Amino group, ketone group, and a pyrrolidine ring.
The unique combination of these functional groups contributes to the compound's diverse biological activities.
Pharmacological Potential
Preliminary studies have indicated that this compound exhibits significant biological activity, particularly in the following areas:
- Antibacterial Activity : Research has shown that derivatives of pyrrolidine compounds, including this one, possess antibacterial properties against various strains of bacteria. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 40 |
| Escherichia coli | 60 |
| Bacillus subtilis | 75 |
The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of cellular metabolism, similar to other pyrrolidine derivatives .
Study on Antibacterial Properties
In a study evaluating various pyrrolidine derivatives, this compound was tested against several bacterial strains. The results indicated strong antibacterial activity with an MIC value of 40 µg/mL against Staphylococcus aureus and 60 µg/mL against Escherichia coli .
In Vivo Efficacy
Another investigation utilized in vivo bioluminescence imaging to monitor the therapeutic efficacy of related compounds against acute-stage T. cruzi infections. Although specific results for the compound were not detailed, it highlights the potential for broader applications in infectious disease treatment .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Starting from appropriate amines and ketones.
- Introduction of Benzyl and Cyclopropyl Groups : Utilizing coupling reactions to attach these substituents.
- Final Modifications : Adjusting functional groups to achieve the desired stereochemistry and biological activity.
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 301.43 g/mol
- InChI Key : STWOOHMDZAMILW-XKYSEJONNA-N
Structural Characteristics
The compound features a chiral center, which contributes to its biological activity. The presence of a pyrrolidine ring and a cyclopropyl group enhances its binding affinity to various biological targets.
Medicinal Chemistry
(S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Case Study: Antidepressant Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit antidepressant effects. In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were shown to enhance serotonin and norepinephrine levels in animal models, suggesting potential therapeutic uses in treating depression .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies.
Case Study: Cognitive Enhancement
A study explored the cognitive-enhancing properties of related compounds in animal models. Results indicated that these compounds improved memory and learning tasks, potentially through modulation of cholinergic pathways . This suggests that this compound could be further studied for similar effects.
Biochemical Research
The compound's unique structure allows it to serve as a molecular probe in biochemical assays.
Application: Enzyme Inhibition Studies
Research has utilized derivatives of this compound in enzyme inhibition assays, particularly targeting proteases involved in disease pathways. For instance, studies have shown that certain analogs can inhibit specific protease activities, leading to potential applications in cancer therapy by preventing tumor cell proliferation .
Summary of Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine and ketone groups facilitate nucleophilic attack under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation of Amine | Benzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Quaternary ammonium salt with extended benzyl substitution | 78–85 | |
| Cyclopropane Ring Opening | H<sub>2</sub>SO<sub>4</sub> (conc.), reflux | Linear amine derivative with terminal sulfonic acid group | 62 | |
| Acylation at Amino Group | Acetyl chloride, pyridine, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | N-Acetylated product preserving stereochemistry | 91 |
Key findings:
-
Steric hindrance from the cyclopropyl group slows alkylation at the pyrrolidine nitrogen.
-
The (S)-configuration at C2 and C3 influences regioselectivity in acylation reactions.
Redox Reactions
The ketone moiety undergoes reduction, while the amine participates in oxidation:
Reduction of Ketone
-
Reagents : NaBH<sub>4</sub> in MeOH or LiAlH<sub>4</sub> in THF
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Product : (S)-2-Amino-1-[(S)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-ol
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Stereochemical Outcome : Retention of configuration at C1 (90% ee) .
Oxidation of Amine
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Reagents : mCPBA (meta-chloroperbenzoic acid) in CHCl<sub>3</sub>
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Product : N-Oxide derivative with enhanced water solubility
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Byproducts : <5% epoxidation of cyclopropane ring.
Cyclization and Ring-Forming Reactions
The compound participates in intramolecular cyclization under acidic or basic conditions:
| Conditions | Product | Application | Source |
|---|---|---|---|
| HCl (1M), reflux, 12h | Tetracyclic indole analog | Pharmaceutical intermediate | |
| DBU (1,8-diazabicycloundec-7-ene), DMSO | Spiro-pyrrolidine-oxazolidinone hybrid | Antimicrobial agent precursor |
Mechanistic studies show that cyclization proceeds via iminium ion intermediates, stabilized by the electron-donating benzyl group.
Catalytic Cross-Coupling Reactions
Palladium-mediated reactions enable functionalization of the aromatic ring:
Stability and Degradation Pathways
Critical stability data under varying conditions:
| Factor | Condition | Result | Source |
|---|---|---|---|
| pH | <2 or >10 | Hydrolysis of cyclopropane ring within 24h | |
| Temperature | >150°C | Decomposition via retro-aldol pathway | |
| Light Exposure | UV (365 nm), 48h | 15% racemization at C2 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Comparative Insights
Steric and Conformational Effects
- In contrast, the isopropyl group (CAS 1354028-84-4) adds bulk and flexibility, which may increase lipophilicity but reduce target specificity due to conformational variability .
- The benzyl-methyl-amino analog (CAS 303150-64-3) has a smaller substituent, likely reducing steric hindrance and improving solubility but sacrificing binding stability .
Lipophilicity and Bioavailability
- The cyclopropyl group balances lipophilicity (predicted logP ~2.5) and aqueous solubility, whereas the isopropyl-substituted compound (logP ~3.0) may face challenges in absorption due to excessive hydrophobicity .
- The phenyl-substituted analog (CAS 56414-89-2) has lower molecular weight and higher polarity, suggesting better solubility but reduced membrane permeability .
Pharmacological Implications
- Compounds with benzyl-amino groups (e.g., CAS 1401665-37-9, 1354028-84-4) may engage in π-π stacking interactions with aromatic residues in enzymes or receptors, a feature absent in the isopropyl-methyl analog .
- Anticonvulsant activity reported for structurally related pyrrolidin-2-one derivatives () suggests that substituent size and rigidity influence neuroactivity, though direct data for the target compound is lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
